Cas no 1251598-72-7 (N-(2H-1,3-benzodioxol-5-yl)-2-8-(morpholin-4-yl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide)

N-(2H-1,3-benzodioxol-5-yl)-2-8-(morpholin-4-yl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(2H-1,3-benzodioxol-5-yl)-2-8-(morpholin-4-yl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide
- N-(1,3-benzodioxol-5-yl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
-
- インチ: 1S/C18H18N6O5/c25-15(20-12-1-2-13-14(9-12)29-11-28-13)10-24-18(26)23-4-3-19-16(17(23)21-24)22-5-7-27-8-6-22/h1-4,9H,5-8,10-11H2,(H,20,25)
- InChIKey: GQNAYWZCHOKFIP-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C2OCOC2=C1)(=O)CN1C(=O)N2C=CN=C(N3CCOCC3)C2=N1
N-(2H-1,3-benzodioxol-5-yl)-2-8-(morpholin-4-yl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-5698-2μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
1251598-72-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-5698-15mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
1251598-72-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-5698-2mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
1251598-72-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-5698-4mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
1251598-72-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-5698-20μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
1251598-72-7 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-5698-5μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
1251598-72-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-5698-10μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
1251598-72-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-5698-10mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
1251598-72-7 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-5698-20mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
1251598-72-7 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-5698-1mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
1251598-72-7 | 1mg |
$54.0 | 2023-09-10 |
N-(2H-1,3-benzodioxol-5-yl)-2-8-(morpholin-4-yl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
N-(2H-1,3-benzodioxol-5-yl)-2-8-(morpholin-4-yl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamideに関する追加情報
N-(2H-1,3-benzodioxol-5-yl)-2-8-(morpholin-4-yl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide – A Novel Compound with Promising Therapeutic Potential
N-(2H-1,3-benzodioxol-5-yl)-2-8-(morpholin-4-yl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide is a complex organic molecule with a unique molecular structure that combines multiple pharmacophoric elements. The compound is identified by its CAS No. 1251598-72-7, which serves as a critical identifier for chemical substances in scientific literature and regulatory databases. Its molecular framework integrates a 1,3-benzodioxol-5-yl ring system, a morpholin-4-yl substituent, and a triazolo[4,3-a]pyrazin-2-yl core, creating a multi-target pharmacophore with potential applications in medicinal chemistry.
Recent studies have highlighted the importance of 1,3-benzodioxol-5-yl derivatives in modulating biological activity, particularly in the context of anti-inflammatory and neuroprotective effects. The triazolo[4,3-a]pyrazin-2-yl fragment, a heterocyclic system, is known to exhibit diverse pharmacological properties, including antitumor and antimicrobial activities. The morpholin-4-yl group further enhances the compound's solubility and metabolic stability, making it a promising candidate for drug development.
Research published in 2023 has demonstrated that compounds containing the triazolo[4,3-a]pyrazin-2-yl moiety show significant potency in targeting specific protein kinases, which are implicated in various diseases such as cancer and autoimmune disorders. The integration of the 1,3-benzodioxol-5-yl ring with the triazolo[4,3-a]pyrazin-2-yl core may enable the compound to act as a dual-action agent, simultaneously modulating multiple signaling pathways. This structural design is particularly relevant in the context of precision medicine, where multi-target therapies are increasingly being explored.
One of the key advantages of N-(2H-1,3-benzodioxol-5-yl)-2-8-(morpholin-4-yl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide is its ability to form hydrogen bonds with target proteins, enhancing its binding affinity and selectivity. The presence of the morpholin-4-yl group contributes to the compound's amphiphilic nature, which is crucial for crossing biological membranes and achieving therapeutic concentrations at the site of action. This property is particularly important for drugs targeting intracellular pathways or central nervous system disorders.
Recent advancements in computational chemistry have facilitated the analysis of the compound's molecular interactions. Molecular docking studies suggest that the triazolo[4,3-a]pyrazin-2-yl core can bind to specific enzyme active sites, while the 1,3-benzodioxol-5-yl ring may interact with hydrophobic regions of target proteins. These findings align with experimental data from in vitro assays, which have shown the compound to inhibit key enzymes involved in inflammatory responses and cell proliferation.
The morpholin-4-yl substituent also plays a role in modulating the compound's metabolic profile. Studies on similar compounds have indicated that the presence of a morpholine ring can reduce the likelihood of metabolic degradation, thereby improving the drug's half-life and bioavailability. This characteristic is particularly valuable for chronic disease management, where sustained therapeutic effects are required.
Applications of N-(2H-1,3-benzodioxol-5-yl)-2-8-(morpholin-4-yl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide are being explored in multiple therapeutic areas. In oncology, its ability to inhibit tumor-associated kinases makes it a potential candidate for cancer treatment. In neurology, the compound's anti-inflammatory properties may offer therapeutic benefits for conditions such as Alzheimer's disease and multiple sclerosis. Additionally, its antimicrobial activity could be leveraged in the development of novel antibiotics.
Challenges in the development of this compound include optimizing its pharmacokinetic properties and ensuring its safety profile. Preclinical studies are currently underway to evaluate its toxicity and efficacy in animal models. The compound's unique structure requires careful formulation to achieve optimal delivery and minimize side effects. Collaborative efforts between medicinal chemists and pharmacologists are essential to address these challenges and advance the compound toward clinical trials.
In conclusion, N-(2H-1,3-benzodioxol-5-yl)-2-8-(morpholin-4-yl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide represents a significant advancement in the field of medicinal chemistry. Its multifaceted structure and potential therapeutic applications underscore the importance of continued research in this area. As the scientific community explores new strategies for drug discovery, compounds like this one may play a pivotal role in addressing unmet medical needs and improving patient outcomes.
1251598-72-7 (N-(2H-1,3-benzodioxol-5-yl)-2-8-(morpholin-4-yl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide) 関連製品
- 61640-26-4(1-(propan-2-yl)-1H-imidazole-2-thiol)
- 2229453-24-9(2-(dimethylamino)methyl-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol)
- 2229459-02-1(3-methyl-2-(prop-2-yn-1-yl)pyridine)
- 1339684-69-3(1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine)
- 1251681-25-0(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one)
- 2171703-65-2(2-amino-3-(2-hydroxycyclohexyl)propanamide)
- 800402-13-5(Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-)
- 1270560-93-4(tert-butyl N-2-amino-2-(6-methylpyridin-3-yl)ethylcarbamate)
- 2940870-49-3(Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride)
- 2172525-47-0(3-iodo-1-methanesulfonyl-5-methoxy-1H-indole)




